Aqueous Solubility: EIDD-1723 vs. Native Progesterone (PROG)
EIDD-1723 demonstrates a >100-fold increase in aqueous solubility compared to native progesterone (PROG). In a direct physicochemical comparison, EIDD-1723 exhibited >104-fold higher aqueous solubility than nPROG [1][2]. This dramatic improvement eliminates the need for complex, time-consuming solubilization steps and enables rapid, field-ready intramuscular administration.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | >100-fold higher solubility (quantified as >10⁴-fold in one study) |
| Comparator Or Baseline | Native progesterone (nPROG); solubility <10 μg/mL, hydrophobic |
| Quantified Difference | >100-fold increase |
| Conditions | In vitro solubility measurement in aqueous medium |
Why This Matters
For TBI research, rapid administration is critical; high aqueous solubility directly translates to practical, field-ready injectable formulations without formulation delays.
- [1] Wali B, Sayeed I, Guthrie DB, Natchus MG, Turan N, Liotta DC, Stein DG. Evaluating the neurotherapeutic potential of a water-soluble progesterone analog after traumatic brain injury in rats. Neuropharmacology. 2016 Oct;109:148-158. doi: 10.1016/j.neuropharm.2016.05.017. View Source
- [2] Sayeed I, Wali B, Guthrie DB, Saindane MT, Natchus MG, Liotta DC, Stein DG. Development of a novel progesterone analog in the treatment of traumatic brain injury. Neuropharmacology. 2019 Feb;145(Pt B):292-298. doi: 10.1016/j.neuropharm.2018.09.013. View Source
